molecular formula C12H17ClN2O B4286356 N-(sec-butyl)-N'-(4-chlorobenzyl)urea

N-(sec-butyl)-N'-(4-chlorobenzyl)urea

Cat. No.: B4286356
M. Wt: 240.73 g/mol
InChI Key: GKBJVSYEGVKPCO-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N'-(4-chlorobenzyl)urea is a urea derivative characterized by a sec-butyl group (1-methylpropyl) and a 4-chlorobenzyl group attached to the urea backbone. Its molecular formula is C₁₂H₁₆ClN₂O, with a molecular weight of 254.72 g/mol (CAS RN: 400839-33-0; MDL: MFCD00227918). The compound's structure combines lipophilic (sec-butyl and chlorobenzyl) and hydrogen-bonding (urea) motifs, making it relevant for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

1-butan-2-yl-3-[(4-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-3-9(2)15-12(16)14-8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBJVSYEGVKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-(4-chlorobenzyl)urea typically involves the reaction of sec-butylamine with 4-chlorobenzyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

Industrial Production Methods

Industrial production of N-(sec-butyl)-N’-(4-chlorobenzyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(sec-butyl)-N’-(4-chlorobenzyl)urea oxide, while reduction may produce N-(sec-butyl)-N’-(4-chlorobenzyl)amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-(4-chlorobenzyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Influences

Compound Name Substituents/Functional Groups Key Structural Differences
This compound sec-butyl, 4-chlorobenzyl, urea Baseline for comparison
N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea 4-chlorophenyl, 1-naphthyl-thiazolyl, urea Thiazole ring introduces aromaticity and planar geometry
N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea 2-chloroethyl, 4-hydroxybutylphenyl, urea Hydroxybutyl enhances solubility and hydrogen bonding
N-(4-chlorobenzyl)-N'-styrylurea 4-chlorobenzyl, styryl, urea Styryl group provides π-conjugation for fluorescence or binding
N-(4-chlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)thiourea 4-chlorophenyl, 5-nitrothiazolyl, thiourea Thiourea replaces urea, altering hydrogen-bonding capacity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase stability but may reduce solubility.
  • Aromatic systems (e.g., thiazole, styryl) enhance π-π stacking and target binding.
  • Hydrophilic groups (e.g., hydroxybutyl) improve aqueous solubility compared to lipophilic sec-butyl.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Trends Reactivity Highlights
This compound 254.72 Low in water; soluble in DMSO Stable under acidic conditions
N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea 295.76 Moderate in polar solvents Hydroxybutyl enables esterification
N-(4-chlorobenzyl)-N'-styrylurea 312.78 Insoluble in water; soluble in THF Styryl group prone to photoisomerization
N-[3-(p-toluenesulfonyloxy)phenyl]-N’- [4-(o-toluenesulfonyloxy)phenyl]urea 554.53 Low solubility in organic solvents Sulfonyloxy groups increase steric hindrance

Key Trends :

  • Lipophilic substituents (e.g., sec-butyl, chlorobenzyl) reduce aqueous solubility but enhance membrane permeability.
  • Polar groups (e.g., hydroxybutyl, sulfonyloxy) improve solubility but may limit blood-brain barrier penetration.

Mechanistic Insights :

  • Chlorobenzyl groups enhance lipophilicity and target binding via hydrophobic interactions.
  • Thiazole/thiazolyl moieties exhibit antimicrobial activity by disrupting bacterial membranes.
  • Hydroxybutyl groups in anticancer compounds may facilitate interactions with hydrophilic enzyme pockets.

Q & A

Q. What experimental approaches elucidate the mechanism of action?

  • Methodology :
  • CRISPR Screening : Knock out suspected target genes (e.g., HSP90) and assess resistance phenotypes .
  • Thermal Shift Assays : Monitor protein denaturation to identify binding partners .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis vs. autophagy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-N'-(4-chlorobenzyl)urea
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N-(sec-butyl)-N'-(4-chlorobenzyl)urea

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